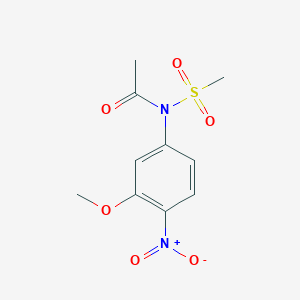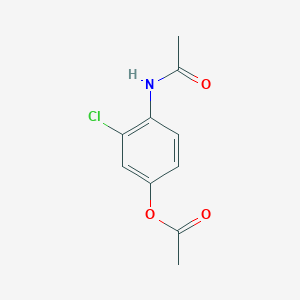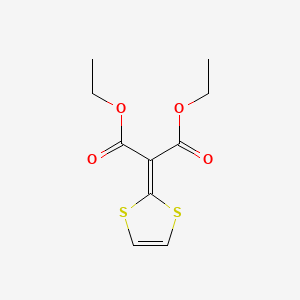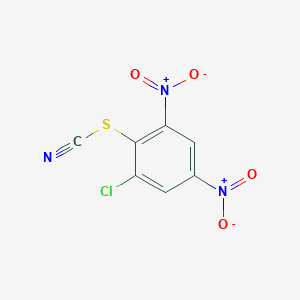
N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both methanesulfonyl and nitrophenyl groups in its structure suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 3-methoxy-4-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The methanesulfonyl group can be reduced under specific conditions to form a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction of Nitro Group: 3-methoxy-4-aminophenyl derivative.
Substitution of Methoxy Group: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its sulfonamide group.
Medicine: Possible antimicrobial or anti-inflammatory agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus blocking folic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(Methanesulfonyl)-N-phenylacetamide: Lacks the nitro and methoxy groups, potentially less reactive.
N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide: Similar but without the methoxy group, affecting its solubility and reactivity.
N-(Methanesulfonyl)-N-(3-methoxyphenyl)acetamide: Lacks the nitro group, possibly less biologically active.
Uniqueness
N-(Methanesulfonyl)-N-(3-methoxy-4-nitrophenyl)acetamide is unique due to the combination of methanesulfonyl, methoxy, and nitro groups, which confer specific chemical reactivity and potential biological activity.
Propiedades
Número CAS |
61068-50-6 |
|---|---|
Fórmula molecular |
C10H12N2O6S |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
N-(3-methoxy-4-nitrophenyl)-N-methylsulfonylacetamide |
InChI |
InChI=1S/C10H12N2O6S/c1-7(13)11(19(3,16)17)8-4-5-9(12(14)15)10(6-8)18-2/h4-6H,1-3H3 |
Clave InChI |
QQXNJMVNFKBNLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC(=C(C=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)





![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)


